molecular formula C10H10N4 B3002074 N-(pyridin-2-ylmethyl)pyrimidin-2-amine CAS No. 361549-73-7

N-(pyridin-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B3002074
CAS No.: 361549-73-7
M. Wt: 186.218
InChI Key: VIBVAWCJVABZLI-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.218. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

New N-arylpyrimidin-2-amine derivatives, including N-(pyridin-2-ylmethyl)pyrimidin-2-amine, have been synthesized using palladium catalysis. This method is widely employed for preparing new heterocyclic compounds, confirming its significance in chemical synthesis (El-Deeb, Ryu, & Lee, 2008).

Inhibitors in Alzheimer's Disease

This compound derivatives have been evaluated for their potential as dual cholinesterase and amyloid-β aggregation inhibitors, targeting Alzheimer's disease. Specific derivatives exhibited potent inhibitory activities, demonstrating the applicability of these compounds in Alzheimer's research (Mohamed et al., 2011).

Anti-Mycobacterial Activity

Compounds including this compound analogues have shown potential as inhibitors of mycobacterial ATP synthase, indicating their possible application in treating Mycobacterium tuberculosis (Sutherland et al., 2022).

Antifungal Applications

This compound and its derivatives demonstrated significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. This highlights the potential of these compounds in agricultural and pharmaceutical antifungal applications (Wang et al., 2018).

Cancer Research

This compound based compounds have been explored for their anti-cancer properties. They exhibit inhibitory activities against various cancer cell lines, suggesting their relevance in the development of novel anti-cancer therapies (Lukasik et al., 2012).

Coordination Chemistry and Material Science

In coordination chemistry, this compound serves as a ligand in the construction of helical silver(I) coordination polymers. These polymers have applications in material science, particularly in the development of novel materials with unique properties (Zhang et al., 2013).

Mechanism of Action

Target of Action

N-(pyridin-2-ylmethyl)pyrimidin-2-amine primarily targets the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in the disruption of centriole duplication, a process crucial for cell division and genome integrity

Biochemical Pathways

The inhibition of PLK4 affects the centriole duplication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed . The downstream effects include reduced tumor growth and potentially, tumor regression .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not available, one of the synthesized compounds exhibited good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions . These properties suggest favorable bioavailability, but more detailed pharmacokinetic studies are needed.

Result of Action

The primary result of this compound’s action is the inhibition of PLK4, leading to disrupted centriole duplication . This disruption can cause cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth . In vitro studies have shown excellent antiproliferative activity against breast cancer cells .

Future Directions

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that they might be developed into novel anti-fibrotic drugs .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBVAWCJVABZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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